N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-8-4-13(19-7-8)14(17)15-6-12(16)11-5-9(2)18-10(11)3/h4-5,7,12,16H,6H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVTRLETLTPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CS2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The compound’s synthesis can be divided into three key segments: (1) preparation of the 2,5-dimethylfuran-3-yl ethanolamine intermediate, (2) synthesis of 4-methylthiophene-2-carboxylic acid, and (3) amide bond formation between the two subunits.
2,5-Dimethylfuran-3-yl Ethanolamine Intermediate
The furan-containing intermediate is synthesized via hydrogenolysis of biomass-derived 5-hydroxymethylfurfural (HMF). A nickel-tungsten bimetallic catalyst supported on activated carbon is employed to promote the reaction, achieving high selectivity for 2,5-dimethylfuran (DMF). Subsequent functionalization introduces the hydroxyethylamine group through nucleophilic substitution or reductive amination.
Key Reaction Conditions for DMF Synthesis
| Parameter | Value |
|---|---|
| Catalyst Composition | 7 wt% Ni, 30 wt% W on C |
| Temperature | 120–150°C |
| Hydrogen Pressure | 30–50 bar |
| Solvent | Water or ethanol |
| Reaction Time | 6–12 hours |
This method yields DMF with >90% purity, as confirmed by gas chromatography.
Stepwise Preparation Methods
Synthesis of 4-Methylthiophene-2-Carboxylic Acid
4-Methylthiophene-2-carboxylic acid is prepared via Friedel-Crafts acylation of thiophene, followed by oxidation. Acetic anhydride serves as the acylating agent, with AlCl₃ as a Lewis catalyst. Subsequent oxidation using KMnO₄ in acidic media converts the acetyl group to a carboxylic acid.
Amide Bond Formation
The final step involves coupling 4-methylthiophene-2-carboxylic acid with the ethanolamine intermediate. Two primary methods are employed:
Carbodiimide-Mediated Coupling
- Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Coupling : The activated intermediate reacts with the ethanolamine derivative at 0–25°C for 12–24 hours.
- Workup : The product is purified via flash chromatography (DCM/methanol, 95:5).
Yield Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 67 |
| DCC/DMAP | THF | 0°C | 58 |
Acid Chloride Route
Catalytic and Process Optimization
Nickel-Tungsten Catalyst Design
The hydrogenolysis of HMF to DMF is highly dependent on the catalyst’s Ni/W ratio. A 7:30 Ni/W weight ratio maximizes Lewis acidity (from W) and hydrogenation activity (from Ni), achieving 92% DMF yield. Higher Ni content (>10 wt%) leads to over-hydrogenation, while excess W (>35 wt%) reduces reaction rates.
Characterization and Quality Control
Structural Elucidation
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous carboxamides, focusing on molecular geometry, substituent effects, and biological implications.
Structural Analogues: Thiophene vs. Furan Carboxamides
A key analogue is N-(2-nitrophenyl)thiophene-2-carboxamide (referred to as Compound I in ), which shares the thiophene-carboxamide core but differs in substituents. Structural parameters from crystallographic studies reveal:
Key Observations :
- Dihedral Angles: The dihedral angle between the aromatic rings in Compound I (thiophene) and 2NPFC (furan) is similar (8.50–13.53° vs. 9.71°), suggesting comparable planarity despite differing heterocycles.
- Substituent Effects: The nitro group in Compound I and 2NPFC is electron-withdrawing, which may polarize the amide bond and enhance reactivity.
- Hydrogen Bonding : The hydroxyethyl group in the target compound could form stronger intermolecular hydrogen bonds compared to the nitro group’s weak C–H⋯O/S interactions in Compound I, influencing crystallization behavior .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and has a complex structure that includes a thiophene ring, a hydroxyl group, and a furan moiety. The presence of these functional groups is believed to contribute to its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has shown broad-spectrum antimicrobial activity against various pathogens including antibiotic-resistant strains. DMHF's mechanism involves energy-dependent pathways that do not induce hemolysis in human erythrocytes, indicating a potential therapeutic window for human applications .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Type | Pathogens Tested | Results |
|---|---|---|---|
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Antimicrobial | Staphylococcus aureus, E. coli | Broad-spectrum activity without hemolysis |
| This compound | Antifungal (hypothetical) | Candida albicans | Potential antifungal activity suggested |
Case Studies and Research Findings
- Antifungal Activity : A study investigated the antifungal properties of DMHF against Candida albicans, revealing that it could inhibit the transition from yeast to mycelial form—a critical factor in pathogenicity . Although direct research on this compound is scarce, its structural similarity to DMHF suggests it may exhibit analogous effects.
- Cell Cycle Arrest : The mechanism by which DMHF affects fungal cells includes arresting the cell cycle at specific phases (S and G2/M), which could be relevant for understanding how this compound interacts with cellular processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
